molecular formula C12H13NO2S B13058362 3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one

3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one

Cat. No.: B13058362
M. Wt: 235.30 g/mol
InChI Key: WBRZXEUTQCVWSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one is a heterocyclic compound that contains a thiazolidinone ring. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiazolidinone ring imparts unique chemical properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one typically involves the reaction of 4-methylbenzaldehyde with thiazolidin-2-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazolidinones .

Scientific Research Applications

3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one is unique due to its specific thiazolidinone ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one

InChI

InChI=1S/C12H13NO2S/c1-9-2-4-10(5-3-9)11(14)8-13-6-7-16-12(13)15/h2-5H,6-8H2,1H3

InChI Key

WBRZXEUTQCVWSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2CCSC2=O

Origin of Product

United States

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